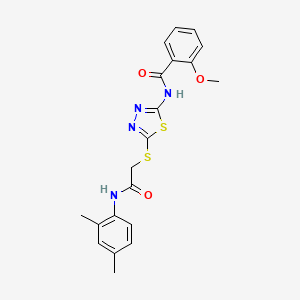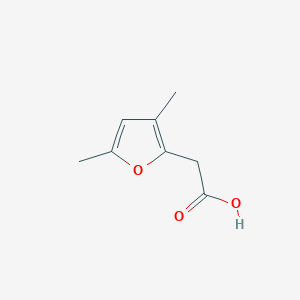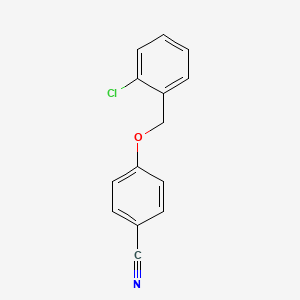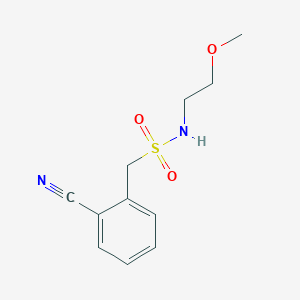
3-(4-Bromo-2,6-difluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2,6-difluorophenyl)propan-1-ol is a chemical compound with the CAS Number: 1000528-24-4 . It has a molecular weight of 251.07 . The IUPAC name for this compound is 3-(4-bromo-2,6-difluorophenyl)-1-propanol . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrF2O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h4-5,13H,1-3H2 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis
Researchers have developed methods for the highly stereocontrolled synthesis of fluorinated compounds, such as 1,1,1-Trifluoro-2,3-epoxypropane, using lipase-mediated kinetic resolution. This approach has been applied to synthesize compounds with high enantiomeric purity, demonstrating the potential for creating advanced materials and pharmaceuticals with specific stereochemistry (Shimizu, Sugiyama, & Fujisawa, 1996).
Antifungal Activity
The synthesis and evaluation of 1,2,3-Triazole derivatives for antifungal activity against Candida strains highlight the bioactive potential of halogen-substituted compounds. The research points to the possibility of developing new antifungal agents based on structural modifications of these compounds (Lima-Neto et al., 2012).
Chemical Synthesis and Bromination Techniques
Studies on the regio- and chemoselective bromination of cyclic and acyclic compounds provide valuable insights into synthesizing bromo-substituted phenylpropanols and their analogues. These methodologies are crucial for organic synthesis, offering pathways to diverse functionalized molecules (Shirinian et al., 2012).
Material Science and Polymer Research
Research on the synthesis of novel fluorine-containing polyethers using highly fluorinated monomers, such as 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, demonstrates the development of materials with low dielectric constants and high thermal stability. These materials are of interest for applications in electronics and as components in advanced composites (Fitch et al., 2003).
Analytical and Physical Chemistry
Investigations into the physicochemical properties of fluorinated alcohols in aqueous solutions, such as the study on 1,1,1-Trifluoro-propan-2-ol, offer insights into the interactions of fluorinated compounds with water. These studies are essential for understanding the solubility, miscibility, and behavior of fluorinated compounds in biological and environmental systems (Fioroni et al., 2003).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in the synthesis of more complex molecules, such as dimethylmorpholine substituted daphneolone derivatives , which have fungicidal properties.
Mode of Action
Bromo-difluorophenyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromo-difluorophenyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
In the context of sm coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds, thereby potentially affecting various biochemical pathways depending on the specific reaction context .
Result of Action
As a potential reagent in sm coupling reactions, it could contribute to the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol would be influenced by various environmental factors. For instance, the efficiency of SM coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .
Propiedades
IUPAC Name |
3-(4-bromo-2,6-difluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h4-5,13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUTVIXQLDIRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCCO)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2,6-difluorophenyl)propan-1-ol | |
CAS RN |
1000528-24-4 |
Source


|
| Record name | 3-(4-bromo-2,6-difluorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2925594.png)
![5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925596.png)
![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-phenylmethanone](/img/structure/B2925597.png)


![2-biphenyl-4-yl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]acetamide](/img/structure/B2925600.png)
![N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2925601.png)

![N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2925606.png)
![Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B2925607.png)



